CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2
. The InChI key is SIMIIXFMGJYGLR-UHFFFAOYSA-N
. The synthesis of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be achieved through various methods, with one prominent approach involving the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with trichloroacetyl chloride. This process typically requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate features a spirocyclic framework, which contributes to its unique chemical properties. The compound contains:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to analyze and confirm the structure of this compound .
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate participates in several chemical reactions that enhance its utility in organic synthesis:
These reactions are essential for modifying the compound's structure to create new derivatives with potentially enhanced biological activities .
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate has been identified as a GPR119 agonist, which plays a significant role in glucose metabolism and insulin secretion.
This mechanism highlights the compound's potential therapeutic applications in managing conditions like diabetes .
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate exhibits several notable physical and chemical properties:
The applications of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate span several fields:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7